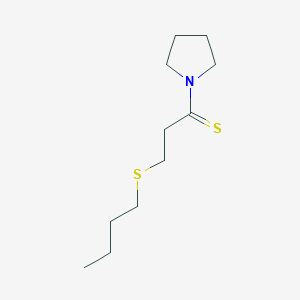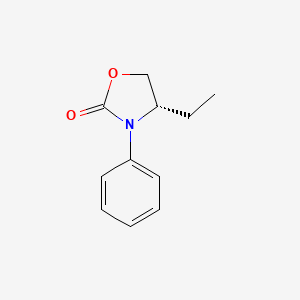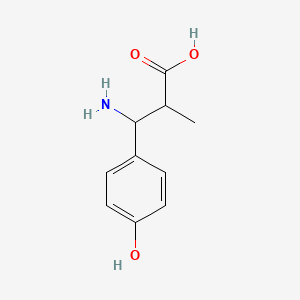
4-(Bromomethyl)-2-(3-bromophenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-(3-bromophenyl)oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine atoms at the 4-methyl and 3-phenyl positions, making it a brominated derivative of oxazole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(3-bromophenyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Using large reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-(3-bromophenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thiocyanates, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-(3-bromophenyl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(Bromomethyl)-2-(3-bromophenyl)oxazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxazole ring can interact with various biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)-2-(3-chlorophenyl)oxazole: Similar structure but with chlorine atoms instead of bromine.
4-(Methyl)-2-(3-phenyl)oxazole: Lacks the bromine atoms, making it less reactive in certain chemical reactions.
2-Phenyl-4,5-dihydrooxazole: A reduced form of oxazole with different chemical properties.
Uniqueness
4-(Bromomethyl)-2-(3-bromophenyl)oxazole is unique due to the presence of bromine atoms, which enhance its reactivity and potential for forming halogen bonds. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H7Br2NO |
|---|---|
Peso molecular |
316.98 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-(3-bromophenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H7Br2NO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Clave InChI |
PZHPDMVTGQYKEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


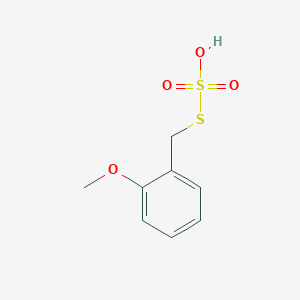

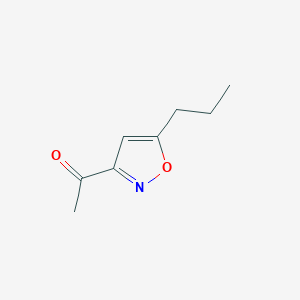
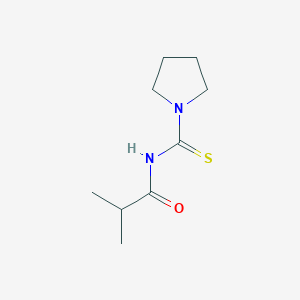
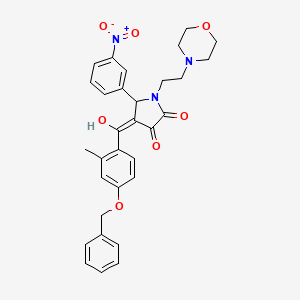
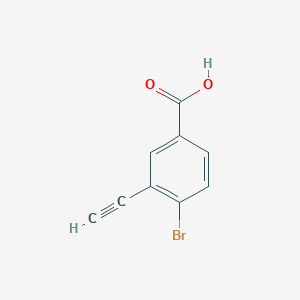
![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
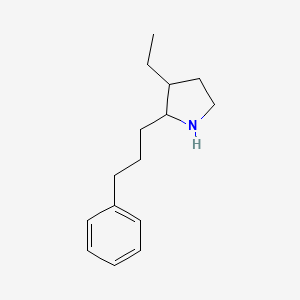
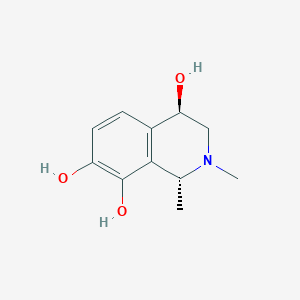
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
